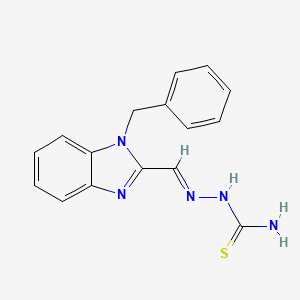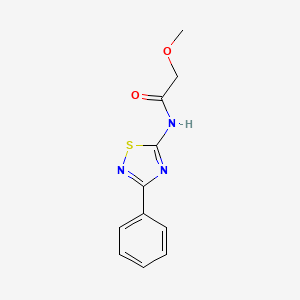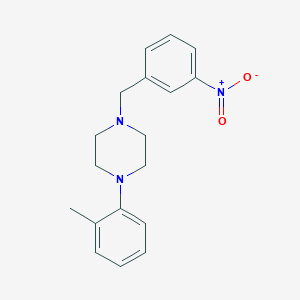![molecular formula C16H13N3O2S B5835978 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide” is a derivative of thiazolidinone . Thiazolidinone derivatives are heterocyclic bioactive compounds . They have been synthesized from isoniazid (INH) and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .
Synthesis Analysis
The synthesis of similar compounds involves the cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid . The initial compounds were synthesized by the reaction of isoniazid with appropriate benzaldehyde .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles have been shown to undergo various chemical reactions due to the presence of nitrogen and sulfur in the ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. The compound could be studied for its efficacy against various bacterial and fungal strains. Adjusting the substituents on the thiazole moiety may enhance these properties, potentially leading to the development of new antimicrobial agents .
Anticancer Potential
Thiazoles are known to exhibit anticancer activity. Research into Oprea1_466070 could focus on its ability to inhibit cell proliferation in different cancer cell lines. Synthesizing analogs with varying substituents could help identify more potent anticancer agents .
Anti-Inflammatory Uses
The anti-inflammatory properties of thiazole compounds make them candidates for the treatment of chronic inflammatory diseasesOprea1_466070 could be analyzed for its COX inhibition potential, which is a key mechanism in reducing inflammation .
Antidiabetic Applications
Thiazole derivatives have shown promise in the treatment of diabetes. The compound’s potential to act as an insulin sensitizer or to inhibit enzymes relevant to diabetes could be an area of significant research interest .
Neuroprotective Effects
Some thiazole derivatives have been found to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. Investigating Oprea1_466070 for its ability to protect neuronal cells could lead to the development of new therapies .
Material Science Applications
Beyond biomedical applications, thiazole derivatives can be used in material science. The electronic properties of Oprea1_466070 could be explored for use in sensors, liquid crystals, or as photovoltaic materials .
Agricultural Chemicals
Thiazoles also play a role in agriculture, acting as precursors or active components in herbicides, fungicides, and insecticides. Research could be directed towards the synthesis of agrochemicals derived from Oprea1_466070 .
Photographic Sensitizers
The compound’s structural features might be utilized in the development of photographic sensitizers. Its interaction with light and potential use in imaging technologies could be a novel area of application .
Mecanismo De Acción
While the specific mechanism of action for “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide” is not mentioned in the sources, thiazole derivatives have been shown to possess various important biological activities such as antibacterial, antifungal, antiviral, anticancer, anticonvulsant, antihyperglycemic, antihistaminic, antioxidant, anti-inflammatory, analgesic, diuretic, etc .
Propiedades
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-4-2-11(3-5-13)14-10-22-16(18-14)19-15(20)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJPHMZCLHQBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


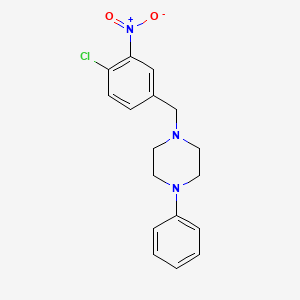
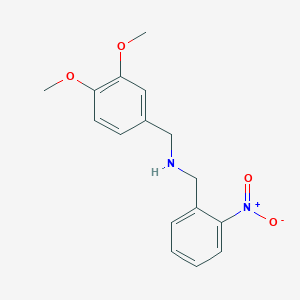
![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)
![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
